molecular formula C21H16FN3O2S2 B2868512 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 1252908-76-1

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No. B2868512
CAS RN: 1252908-76-1
M. Wt: 425.5
InChI Key: SEJGPEOMFBPYQU-UHFFFAOYSA-N
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Description

The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide” is a type of thieno[3,2-d]pyrimidin-4(3H)-one . These compounds are known for their good functional group tolerance and easy operation .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, such as the compound , can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is efficient and does not require transition metals or external oxidants .


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidin-4(3H)-ones typically involve the use of o-amino benzamides and thiols . The thiol substrate can promote the dehydroaromatization step .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds with structural similarities, such as thieno[2,3-d]pyrimidines, has focused on their crystal structures to understand their molecular conformations and potential interactions. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have elucidated their folded conformations and intramolecular hydrogen bonding, which stabilize their structures and could imply specific biological interactions or functionalities (S. Subasri et al., 2016); (S. Subasri et al., 2017).

Quantum Chemical Insights

Another study provided quantum chemical insights into a similar compound's molecular structure, vibrational assignments, and intermolecular interactions. This research highlighted the compound's potential as an antiviral agent, particularly against COVID-19, through molecular docking studies, suggesting how structural analysis can lead to the discovery of new therapeutic agents (S. Mary et al., 2020).

Antitumor and Antimicrobial Activity

Research on thieno[2,3-d]pyrimidine derivatives has explored their potential as antitumor and antimicrobial agents. For instance, novel thienopyrimidine linked rhodanine derivatives have shown significant antibacterial potency, highlighting the therapeutic potential of such compounds in treating infections (Nagaraju Kerru et al., 2019). Another study synthesized thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against various cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Novel Sulfonamide Derivatives

Investigations into novel sulfonamide derivatives related to thieno[2,3-d]pyrimidines have been conducted to explore their cytotoxic activities, contributing to the development of new cancer treatments (M. Ghorab et al., 2015).

Future Directions

The future directions for research on thieno[3,2-d]pyrimidin-4(3H)-ones could include further exploration of their potential antitumor activities . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S2/c22-15-8-4-5-9-16(15)23-18(26)13-29-21-24-17-10-11-28-19(17)20(27)25(21)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJGPEOMFBPYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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